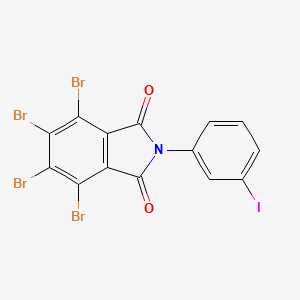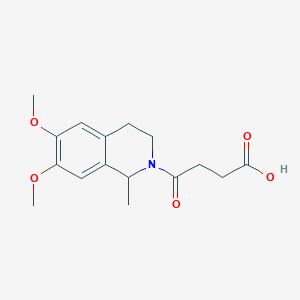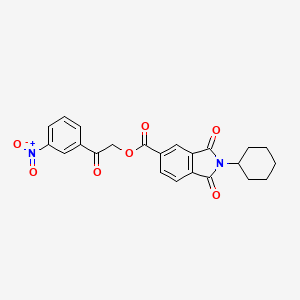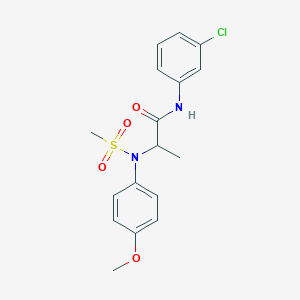![molecular formula C15H24N2O2 B5127005 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5127005.png)
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDMB belongs to the class of benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making BDMB a promising candidate for further investigation.
科学研究应用
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has the potential to be used as a therapeutic agent for cancer, inflammatory disorders, and neurodegenerative diseases.
作用机制
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide exerts its effects by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression. HDAC inhibitors have been shown to increase the acetylation of histones, which leads to changes in gene expression. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide specifically targets HDAC6, which plays a role in the regulation of protein degradation and cell motility. By inhibiting HDAC6, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress in the brain.
Biochemical and Physiological Effects:
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. Inflammatory cells, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In the brain, 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide reduces oxidative stress and inflammation, which can lead to neuroprotection.
实验室实验的优点和局限性
One advantage of using 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide in lab experiments is its potency as an HDAC inhibitor. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to be a more potent inhibitor of HDAC6 than other HDAC inhibitors, such as trichostatin A. This makes it a useful tool for studying the role of HDAC6 in cellular processes. However, one limitation of using 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide is its potential toxicity. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide. One area of interest is its potential use as a therapeutic agent for cancer, inflammatory disorders, and neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide in animal models and clinical trials. Another area of interest is the role of HDAC6 in cellular processes and disease. 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can be used as a tool to study the function of HDAC6 in cellular processes and identify potential therapeutic targets. Finally, the development of new HDAC inhibitors, including 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide derivatives, may lead to the discovery of more potent and selective inhibitors with fewer side effects.
合成方法
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. The resulting compound is then reacted with N,N-dimethylethylenediamine to form 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide. The synthesis method has been optimized to produce high yields of pure 4-butoxy-N-[2-(dimethylamino)ethyl]benzamide, making it readily available for scientific research.
属性
IUPAC Name |
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-5-12-19-14-8-6-13(7-9-14)15(18)16-10-11-17(2)3/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBORWFMVATTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-(dimethylamino)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(4-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5126932.png)


![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126974.png)
![ethyl 1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-5-({[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5126987.png)

![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)

![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)